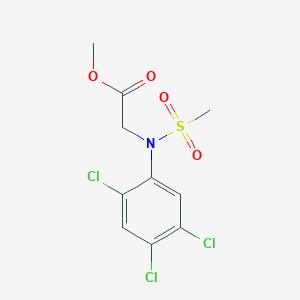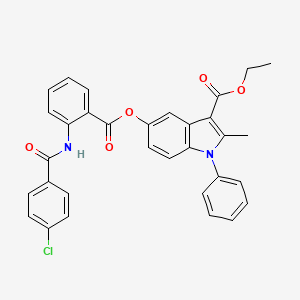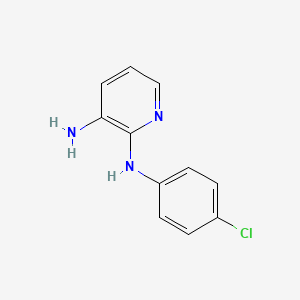
2-N-(4-chlorophenyl)pyridine-2,3-diamine
Overview
Description
“2-N-(4-chlorophenyl)pyridine-2,3-diamine” is a chemical compound with the CAS Number: 42048-23-7 . It has a molecular weight of 219.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N2- (4-chlorophenyl)-2,3-pyridinediamine . The InChI code is 1S/C11H10ClN3/c12-8-3-5-9 (6-4-8)15-11-10 (13)2-1-7-14-11/h1-7H,13H2, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
High Glass Transition and Thermal Stability in Polyimides
- Application: This compound has been utilized in the synthesis of new pyridine-containing polyimides. These materials exhibit high glass transition temperatures and excellent thermal stability, making them suitable for high-performance applications.
- Properties: The polyimides derived from this diamine are soluble in various organic solvents and can be cast into self-standing films. These films demonstrate high tensile modulus and excellent thermal stability in both nitrogen and air environments.
- Research Details: (Wang, Liou, Liaw, & Huang, 2008)
Fluorescent Poly(pyridine-imide) Acid Chemosensor
- Application: The compound is a key component in creating novel fluorescent poly(pyridine-imide) materials. These materials can act as acid chemosensors, exhibiting an “off–on” fluorescent switch for acids.
- Properties: The resulting polyimide film from this application is transparent, flexible, and tough, with good thermal stability.
- Research Details: (Wang, Liou, Liaw, & Chen, 2008)
Syntheses and Properties of Aromatic Polyamides and Polyimides
- Application: This diamine has been employed in the synthesis of aromatic polyamides and polyimides with various aromatic dicarboxylic acids and tetracarboxylic dianhydrides.
- Properties: These compounds offer a range of beneficial properties, such as amorphous nature, solubility in polar solvents, and excellent thermal stability.
- Research Details: (Yang & Lin, 1995)
Organosoluble Poly(pyridine−imide) with Pendent Pyrene Group
- Application: This diamine is crucial in the synthesis of poly(pyridine−imide) polymers that contain a pyridine heterocyclic group and a pyrene substituent, leading to materials with unique properties.
- Properties: These polymers are highly soluble, exhibit good thermal stability, and have high dielectric constants. They can also be formed into flexible and tough films.
- Research Details: (Liaw, Wang, & Chang, 2007)
Layer-by-Layer Self-Assembled Pyrrole-Based Chromophores
- Application: The compound is used in the synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives for application in electro-optic materials.
- Properties: These materials exhibit nonlinear optical/electro-optic characteristics and are suitable for applications in organic nonlinear optical/electro-optic multilayers.
- Research Details: (Facchetti et al., 2003)
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-N-(4-chlorophenyl)pyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPIXCUHSLXOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346043 | |
| Record name | 2-N-(4-Chlorophenyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-chlorophenyl)pyridine-2,3-diamine | |
CAS RN |
42048-23-7 | |
| Record name | 2-N-(4-Chlorophenyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

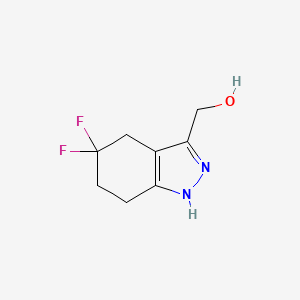
![5-(3-methylthiophen-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2726582.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2726587.png)
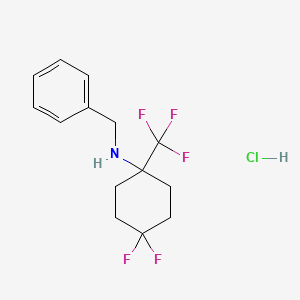
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate](/img/structure/B2726589.png)
methylidene}(propoxy)amine](/img/structure/B2726590.png)
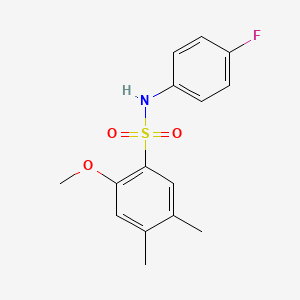
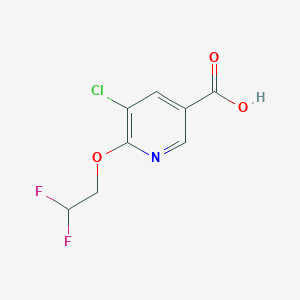


![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one](/img/structure/B2726597.png)

